6-ethyl-2-[(2-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
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Overview
Description
6-ethyl-2-[(2-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide is a heterocyclic compound with a unique structure that enables diverse applications in scientific research. This compound is part of the pyrimido[5,4-c][2,1]benzothiazine family, known for their biological and chemical significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-[(2-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with ethyl acetoacetate, followed by cyclization and sulfonation reactions . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors are employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-[(2-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity or stability.
Substitution: Common in modifying the benzothiazine ring or the sulfanyl group to create derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with altered pharmacological properties .
Scientific Research Applications
6-ethyl-2-[(2-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide is utilized in various fields of scientific research:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-2-[(2-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
- Pyrimido[1,2-a]benzimidazoles
Uniqueness
6-ethyl-2-[(2-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide stands out due to its unique structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-ethyl-2-[(2-methylphenyl)methylsulfanyl]pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-3-23-17-11-7-6-10-16(17)19-18(27(23,24)25)12-21-20(22-19)26-13-15-9-5-4-8-14(15)2/h4-12H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSYADKMIHOZON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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